I-Pta-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

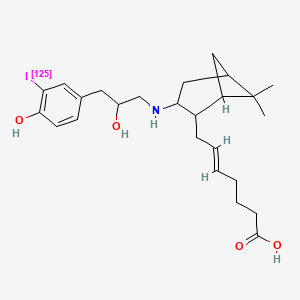

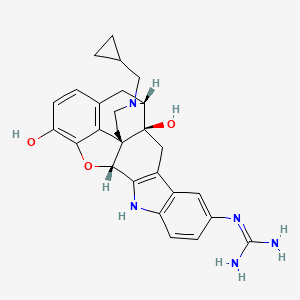

[125I]PTA-OH: is a radiolabeled compound used primarily in scientific research to study thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptors. These receptors play a crucial role in platelet aggregation and vascular tone regulation. The compound is a potent antagonist of these receptors, making it valuable for investigating their function and the effects of various drugs on platelet activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of [125I]PTA-OH involves the iodination of a precursor compound with radioactive iodine-125. The process typically includes the following steps:

Iodination Reaction: The precursor compound is reacted with iodine-125 in the presence of an oxidizing agent, such as chloramine-T or iodogen, to introduce the radioactive iodine into the molecule.

Industrial Production Methods: While the synthesis of [125I]PTA-OH is primarily conducted on a laboratory scale for research purposes, the industrial production would follow similar steps with scaled-up reaction conditions and more stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound .

Análisis De Reacciones Químicas

Types of Reactions: [125I]PTA-OH primarily undergoes binding interactions with TXA2/PGH2 receptors. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions:

Oxidizing Agents: Chloramine-T, iodogen (used in the iodination step).

Solvents: Aqueous buffers, organic solvents like methanol or acetonitrile for purification.

Major Products: The major product of the iodination reaction is [125I]PTA-OH itself. Any side products or unreacted starting materials are typically removed during the purification process .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, [125I]PTA-OH is used as a radioligand in binding studies to characterize the affinity and selectivity of various compounds for TXA2/PGH2 receptors .

Biology: In biological research, [125I]PTA-OH helps in understanding the role of TXA2/PGH2 receptors in platelet aggregation and vascular function. It is used in radioligand binding assays to study receptor-ligand interactions and receptor density on cell surfaces .

Medicine: In medical research, [125I]PTA-OH is employed to investigate the effects of drugs targeting TXA2/PGH2 receptors. This can aid in the development of new therapeutic agents for conditions like thrombosis, hypertension, and other cardiovascular diseases .

Industry: In the pharmaceutical industry, [125I]PTA-OH is used in drug discovery and development to screen potential drug candidates for their activity at TXA2/PGH2 receptors .

Mecanismo De Acción

Mechanism: [125I]PTA-OH exerts its effects by binding to TXA2/PGH2 receptors on platelets and vascular smooth muscle cells. This binding inhibits the action of thromboxane A2 and prostaglandin H2, which are potent vasoconstrictors and promoters of platelet aggregation .

Molecular Targets and Pathways: The primary molecular targets of [125I]PTA-OH are the TXA2/PGH2 receptors. By blocking these receptors, [125I]PTA-OH prevents the downstream signaling pathways that lead to platelet aggregation and vasoconstriction .

Comparación Con Compuestos Similares

Similar Compounds:

[125I]BOP: Another radiolabeled antagonist of TXA2/PGH2 receptors, used in similar binding studies.

[3H]U46619: A radiolabeled agonist of TXA2/PGH2 receptors, used to study receptor activation and signaling.

Uniqueness: [125I]PTA-OH is unique in its high affinity and selectivity for TXA2/PGH2 receptors, making it a valuable tool for studying these receptors in various biological systems. Its radiolabeled nature allows for precise quantification and localization of receptor binding sites .

Propiedades

Fórmula molecular |

C25H36INO4 |

|---|---|

Peso molecular |

539.5 g/mol |

Nombre IUPAC |

(E)-7-[3-[[2-hydroxy-3-(4-hydroxy-3-(125I)iodanylphenyl)propyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |

InChI |

InChI=1S/C25H36INO4/c1-25(2)17-13-20(25)19(7-5-3-4-6-8-24(30)31)22(14-17)27-15-18(28)11-16-9-10-23(29)21(26)12-16/h3,5,9-10,12,17-20,22,27-29H,4,6-8,11,13-15H2,1-2H3,(H,30,31)/b5-3+/i26-2 |

Clave InChI |

RCPAWLXQBMAVGJ-WEGMHNBISA-N |

SMILES isomérico |

CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)O)[125I])O)C/C=C/CCCC(=O)O)C |

SMILES canónico |

CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)O)I)O)CC=CCCCC(=O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[7-[(1S)-1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B10772301.png)

![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772326.png)

![(3R,5R)-7-[1-cyclohexyl-4-(4-fluorophenyl)-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10772331.png)

![[4-(benzylcarbamoyloxy)-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B10772345.png)

![[32P]2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate](/img/structure/B10772347.png)

![6-{2-[4-(4-Fluoro-phenyl)-2-isopropyl-6-phenyl-pyridin-3-yl]-ethyl}-4-hydroxy-tetrahydro-pyran-2-one](/img/structure/B10772349.png)

![9-benzyl-3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10772359.png)

![7-[2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772366.png)

![(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10772379.png)